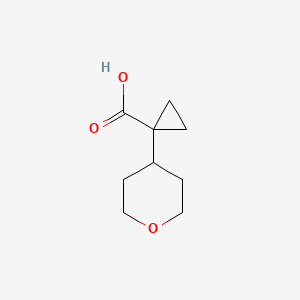
1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C9H14O3 . It is primarily used as an intermediate in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of “this compound” involves several steps. In dry reaction flasks, N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide is added along with tetrahydrofuran. The mixture is immersed in a cold well at -60 degrees Celsius, and methylmagnesium bromide is added via a syringe. The temperature of the cold well is raised to 0 degrees Celsius over 6 hours. The reaction mixture is then diluted with water and ethyl acetate and stirred vigorously for 10 minutes .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 27 bonds, including 13 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aliphatic ether .Chemical Reactions Analysis
In organic synthesis transformations, the ketone carbonyl in “this compound” can react with Wittig reagents to prepare various poly-substituted olefin compounds. Additionally, the ketone carbonyl can be reduced to a hydroxyl group by appropriate reducing agents .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 170.21 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.科学的研究の応用
Organic Synthesis and Catalysis
Research on cyclopropanecarboxylic acid derivatives and their reactivity under different conditions contributes significantly to organic synthesis. For instance, studies on the cyclization reactions of cyclopropylideneacetic acids and esters reveal the formation of furanones and pyran-2-ones, showcasing the versatility of these compounds in synthesizing complex structures (Huang & Zhou, 2002). Additionally, the stereoselective synthesis of 1-Aminocyclopropanecarboxylic acid derivatives illustrates the potential for creating bioactive molecules with specific configurations, highlighting the role of cyclopropane derivatives in medicinal chemistry (Zhou et al., 2011).
Material Science and Polymers
The development of new materials and polymers also benefits from research on cyclopropane and pyran derivatives. For example, the synthesis of new derivatives of pyran using N-halosulfonamide showcases innovative approaches to create novel materials with potential applications in various industries (Ghorbani‐Vaghei et al., 2014). This illustrates the importance of cyclopropane and pyran derivatives in developing new chemical entities that can lead to advanced materials.
Environmental Applications
The environmentally responsive threading, dethreading, and fixation of anion-induced pseudorotaxanes highlight the potential of cyclopropane and pyran derivatives in environmental science. Such studies open avenues for creating smart materials capable of responding to environmental stimuli, thus contributing to the development of advanced technologies for environmental monitoring and remediation (Gong et al., 2011).
将来の方向性
The future directions of “1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid” could involve its use in the synthesis of more complex organic compounds or potential drugs. Its role as an intermediate in organic synthesis and medicinal chemistry suggests it may have applications in the development of new pharmaceuticals .
作用機序
Target of Action
One of the search results mentions that Acid Phosphatase (APase) non-specifically catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate
Mode of Action
It is suggested that apase non-specifically catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid
Biochemical Pathways
Given the potential interaction with apase, it is possible that the compound could affect pathways involving the hydrolysis of monoesters and anhydrides of phosphoric acid . The downstream effects of this interaction would likely involve changes in the levels of inorganic phosphate, which could have various impacts depending on the specific cellular context.
Result of Action
If the compound does indeed interact with apase and participate in the hydrolysis of monoesters and anhydrides of phosphoric acid, this could result in the production of inorganic phosphate . The effects of this would depend on the specific cellular context.
特性
IUPAC Name |
1-(oxan-4-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)9(3-4-9)7-1-5-12-6-2-7/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYVPEYICKYUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447944-17-3 |
Source


|
| Record name | 1-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2927015.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2927016.png)
![(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2927019.png)
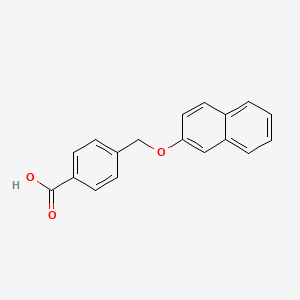
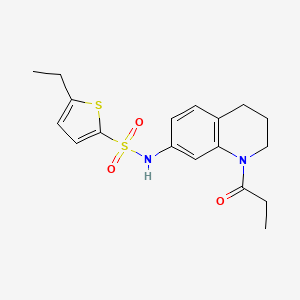
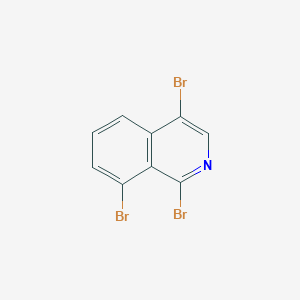


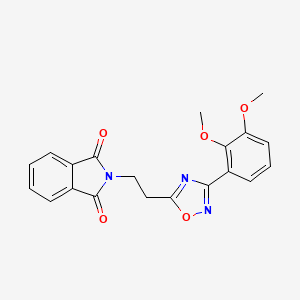
![2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2927029.png)
![(E)-methoxy({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine](/img/structure/B2927030.png)
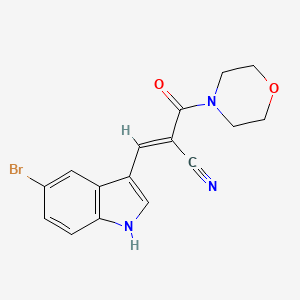
![N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B2927036.png)

